molecular formula C6H6Br2O2 B13590713 2-(4,5-Dibromofuran-2-yl)ethan-1-ol

2-(4,5-Dibromofuran-2-yl)ethan-1-ol

Cat. No.: B13590713
M. Wt: 269.92 g/mol
InChI Key: AZXXJZUPVMPPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dibromofuran-2-yl)ethan-1-ol is a brominated furan derivative featuring a hydroxyl-bearing ethyl group at the 2-position of the furan ring and bromine substituents at the 4- and 5-positions. The furan core is a five-membered aromatic heterocycle containing oxygen, while the bromine atoms and ethanol moiety contribute to its electronic and steric properties. Its structure is typically confirmed via X-ray crystallography using programs like SHELXL or OLEX2 .

Properties

Molecular Formula

C6H6Br2O2

Molecular Weight

269.92 g/mol

IUPAC Name

2-(4,5-dibromofuran-2-yl)ethanol

InChI

InChI=1S/C6H6Br2O2/c7-5-3-4(1-2-9)10-6(5)8/h3,9H,1-2H2

InChI Key

AZXXJZUPVMPPPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Br)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromofuran-2-yl)ethan-1-ol typically involves the bromination of furan derivatives followed by the introduction of an ethan-1-ol group. One common method is the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromofuran is then reacted with ethylene oxide or ethylene glycol under acidic or basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,5-Dibromofuran-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromofuran-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(4,5-Dibromofuran-2-yl)ethan-1-ol, comparisons are drawn with three classes of compounds: brominated furans, substituted dihydrofurans, and ethanol-functionalized heterocycles. Key distinctions in structure, synthesis, and properties are outlined below.

Structural and Electronic Comparisons

Compound Core Structure Substituents Key Features
This compound Furan (aromatic) 4,5-dibromo; 2-ethanol High electron-withdrawing effect (Br); H-bonding capability (OH)
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Dihydrofuran (non-aromatic) 3,4-dibromo; 2,2,5,5-tetraphenyl Steric hindrance (Ph groups); reduced aromaticity → higher reactivity
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol Imidazole 5-nitro; 2-methyl; 1-ethanol Nitro group enhances electrophilicity; imidazole’s basicity vs. furan’s acidity
  • Electronic Effects : Bromine atoms in the furan derivative increase electrophilicity, making it susceptible to nucleophilic attack. In contrast, the nitro group in the imidazole analog enhances electrophilic character at adjacent positions .
  • Aromaticity : The fully aromatic furan ring in the target compound offers greater stability compared to the partially saturated dihydrofuran system in , which is more reactive due to reduced conjugation .

Physicochemical Properties

  • Solubility: The ethanol group in this compound enhances polarity and H-bonding capacity, likely improving solubility in polar solvents (e.g., methanol, DMSO) compared to the tetraphenyl-dihydrofuran (), which is highly lipophilic .
  • Thermal Stability: Bromine substituents increase molecular weight and may elevate melting/boiling points relative to non-halogenated analogs. The dihydrofuran derivative’s steric bulk (tetraphenyl groups) could further enhance thermal stability .

Biological Activity

2-(4,5-Dibromofuran-2-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H6Br2O\text{C}_6\text{H}_6\text{Br}_2\text{O}

This structure features a furan ring substituted with bromine atoms and an ethanol moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing furan rings often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that derivatives of dibromofuran can possess antimicrobial properties. For instance, furan derivatives have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of bromine substituents may enhance the antimicrobial efficacy due to increased lipophilicity and reactivity.

Anti-inflammatory Activity

Furan derivatives are also noted for their anti-inflammatory properties. Research has indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation.

Anticancer Potential

Preliminary studies suggest that furan-based compounds may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to its ability to interact with cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with furan rings have been shown to inhibit key enzymes involved in metabolic pathways, including tyrosinase and protein tyrosine kinases (PTK). For example, certain furan derivatives demonstrated IC50 values indicating potent inhibition against PTK .
  • Cytotoxicity : Research indicates that dibromofuran derivatives can induce cytotoxic effects in cancer cells by disrupting cellular functions and promoting apoptosis .
  • Antioxidant Activity : Some studies suggest that furan derivatives possess antioxidant properties, which can mitigate oxidative stress in cells .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various dibromofuran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that a related furan compound inhibited the production of inflammatory markers in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 3: Anticancer Activity

A series of experiments assessed the cytotoxic effects of dibromofuran derivatives on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating promising anticancer activity.

Data Tables

Compound NameIC50 (μM)Biological Activity
This compoundTBDAntimicrobial
Furan Derivative A4.66PTK Inhibition
Furan Derivative B0.24Cancer Cell Cytotoxicity
Furan Derivative CTBDAnti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.